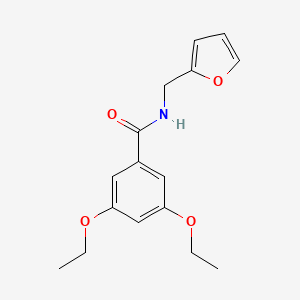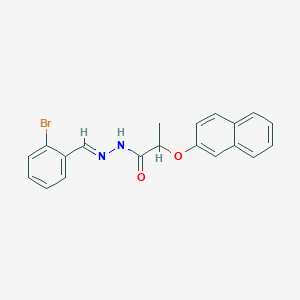![molecular formula C18H23NO4 B5738366 ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)
ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate, also known as MPAC, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in vitro and in vivo. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Wirkmechanismus
The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate on human cells and tissues are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its ease of synthesis and purification. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the potential applications of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate and its biochemical and physiological effects on human cells and tissues.
Synthesemethoden
The synthesis of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate involves the reaction of piperidine with 4-methoxyphenylacrylic acid, followed by esterification with ethyl alcohol. The reaction is carried out in the presence of a catalyst, such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC), under reflux conditions. The resulting product is then purified by column chromatography to obtain pure ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate.
Eigenschaften
IUPAC Name |
ethyl 1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-6-14-4-7-16(22-2)8-5-14/h4-9,15H,3,10-13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDCRGRTGGSCD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)

![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)

![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)


![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)
